1-{[1,1'-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Overview
Description
1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a biphenyl group, a carbonyl group, a thiourea moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and bases such as potassium carbonate.
Another approach involves the trifluoromethylation of aromatic compounds, which can be achieved using reagents like trifluoromethyltrimethylsilane in the presence of fluoride ions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea moiety can stabilize transition states and activate substrates through double hydrogen bonding . This property makes it an effective catalyst in organic transformations and a valuable tool in studying molecular interactions.
Comparison with Similar Compounds
Similar compounds include other thiourea derivatives with trifluoromethyl groups, such as N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea . Compared to these compounds, 1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea offers unique structural features, such as the presence of a biphenyl group and a carbonyl group, which can enhance its reactivity and interaction with molecular targets.
List of Similar Compounds
- N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 1-(5-chloro-2-(trifluoromethyl)phenyl)thiourea
- 4-(trifluoromethyl)phenyl thiourea
This detailed article provides a comprehensive overview of 1-{[1,1’-biphenyl]-4-carbonyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2OS/c22-17-11-10-16(21(23,24)25)12-18(17)26-20(29)27-19(28)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDOCVIMBMNIJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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